molecular formula C9H7N3O3 B12452939 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12452939
M. Wt: 205.17 g/mol
InChI Key: IXJNSRNFCZWNSB-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the oxadiazole ring in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-Methyl-3-nitrobenzoic acid hydrazide with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-(4-Amino-3-methylphenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Oxidation: 3-(4-Carboxy-3-nitrophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the nitro group, resulting in different chemical and biological properties.

    3-(4-Nitrophenyl)-1,2,4-oxadiazole: Lacks the methyl group, affecting its reactivity and interactions.

    3-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole: Different ring structure, leading to variations in stability and reactivity.

Uniqueness

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-10-5-15-11-9/h2-5H,1H3

InChI Key

IXJNSRNFCZWNSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC=N2)[N+](=O)[O-]

Origin of Product

United States

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